molecular formula C22H15Br2ClN2 B10920119 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B10920119
M. Wt: 502.6 g/mol
InChI Key: QRRRJHLHEOHSIR-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes through a Knoevenagel condensation reaction. The resulting intermediate undergoes further reactions, such as cyclization and halogenation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like amines or thiols.

Scientific Research Applications

1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3,5-bis(4-chlorophenyl)-4-chloro-1H-pyrazole
  • 1-benzyl-3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
  • 1-benzyl-3,5-bis(4-methylphenyl)-4-chloro-1H-pyrazole

Uniqueness

1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the combination of benzyl, bromophenyl, and chloro substituents provides a distinct chemical profile that can be leveraged for various applications.

Properties

Molecular Formula

C22H15Br2ClN2

Molecular Weight

502.6 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-bromophenyl)-4-chloropyrazole

InChI

InChI=1S/C22H15Br2ClN2/c23-18-10-6-16(7-11-18)21-20(25)22(17-8-12-19(24)13-9-17)27(26-21)14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

QRRRJHLHEOHSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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